5-Bromo-6'-methyl-[2,2']bipyridinyl
CAS No.: 1187163-77-4
Cat. No.: VC3428540
Molecular Formula: C11H9BrN2
Molecular Weight: 249.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187163-77-4 |
|---|---|
| Molecular Formula | C11H9BrN2 |
| Molecular Weight | 249.11 g/mol |
| IUPAC Name | 2-(5-bromopyridin-2-yl)-6-methylpyridine |
| Standard InChI | InChI=1S/C11H9BrN2/c1-8-3-2-4-11(14-8)10-6-5-9(12)7-13-10/h2-7H,1H3 |
| Standard InChI Key | QXEYHCOZNYXWPL-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)C2=NC=C(C=C2)Br |
| Canonical SMILES | CC1=NC(=CC=C1)C2=NC=C(C=C2)Br |
Introduction
5-Bromo-6'-methyl-[2,2']bipyridinyl is a synthetic organic compound belonging to the bipyridine family. It is characterized by a bromine atom and a methyl group attached to a bipyridine core, which consists of two pyridine rings connected at their 2,2' positions. This compound is of interest in various fields, including chemistry, materials science, and pharmaceutical research, due to its potential applications in catalysis, coordination chemistry, and as a building block for more complex molecules.
Synthesis Methods
The synthesis of 5-Bromo-6'-methyl-[2,2']bipyridinyl typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is effective for forming carbon-carbon bonds between aryl halides and boronic acids . Another approach involves the direct bromination of pre-existing bipyridine derivatives, which can be achieved using brominating agents like N-bromosuccinimide (NBS) or BrF2CCF2Br .
Future Directions and Challenges
Future research directions for 5-Bromo-6'-methyl-[2,2']bipyridinyl include exploring its use in the synthesis of novel metal complexes for catalytic applications and investigating its potential biological activities. Challenges in this area involve optimizing synthesis conditions to improve yield and purity, as well as understanding the compound's interactions with biological systems to fully exploit its potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume